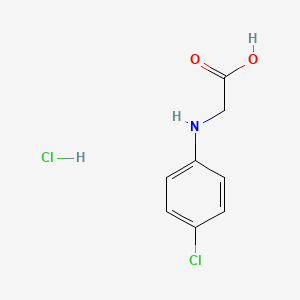

(4-Chlorophenyl)glycinehydrochloride

CAS No.:

Cat. No.: VC20472668

Molecular Formula: C8H9Cl2NO2

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9Cl2NO2 |

|---|---|

| Molecular Weight | 222.07 g/mol |

| IUPAC Name | 2-(4-chloroanilino)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |

| Standard InChI Key | VDVNPWNKALBWEB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NCC(=O)O)Cl.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

(4-Chlorophenyl)glycine hydrochloride is the hydrochloride salt of the D-enantiomer of 2-amino-2-(4-chlorophenyl)acetic acid. Its IUPAC name is (2R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, with a stereocenter at the second carbon of the glycine backbone . The para-chlorophenyl group confers electronic asymmetry, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.069 g/mol |

| Boiling Point | 357°C at 760 mmHg |

| Flash Point | 169.7°C |

| Exact Mass | 221.001 g/mol |

| LogP (Partition Coefficient) | 2.927 |

Synthetic Methodologies

Continuous-Flow Synthesis

A patented method (CN106083628A) employs microchannel and tubular reactors for efficient, large-scale production :

-

Intermediate Formation:

-

Reactants: p-Chlorobenzaldehyde, ammonium bicarbonate, sodium cyanide.

-

Conditions: Microchannel reactor (residence time: 8–18 minutes).

-

Product: p-Chlorophenylhydantoin (cyclic intermediate).

-

-

Alkaline Hydrolysis:

-

Reactants: Intermediate + NaOH (1:2–1:3 molar ratio).

-

Conditions: Tubular reactor (170°C, 7.1–10.5 minutes residence time).

-

Product: Sodium p-chlorophenylglycinate.

-

-

Acidification:

Table 2: Optimized Reaction Parameters

| Stage | Temperature | Residence Time | Molar Ratio |

|---|---|---|---|

| Cyclization | 25–50°C | 5–10 min | 1:1:1 |

| Hydrolysis | 160–170°C | 7.1–10.5 min | 1:2–1:3 |

Comparative Advantages

-

Safety: Microreactors minimize exposure to toxic cyanide intermediates .

-

Efficiency: Total synthesis time <20 minutes, versus hours in batch processes .

-

Scalability: Continuous flow allows kilogram-scale production without yield loss .

Physicochemical and Spectroscopic Characteristics

Thermal Stability

The compound’s high boiling point (357°C) and flash point (169.7°C) make it suitable for high-temperature industrial processes . No melting point data is available, suggesting decomposition precedes melting .

Solubility and Partitioning

-

LogP: 2.927 indicates moderate lipophilicity, favoring membrane permeability in biological systems .

-

Solubility: Expected high solubility in polar aprotic solvents (e.g., DMSO) due to ionic hydrochloride moiety .

Spectroscopic Signatures

While explicit spectral data (NMR, IR) are absent in cited sources, analogous chlorophenylglycine derivatives exhibit:

-

IR: Stretching vibrations at 3200–2500 cm (N–H, O–H) and 1700 cm (C=O) .

-

H NMR: Aromatic protons (δ 7.3–7.5 ppm), α-amino protons (δ 3.8–4.2 ppm) .

Industrial and Pharmaceutical Applications

Agrochemical Intermediate

(4-Chlorophenyl)glycine hydrochloride is a precursor to chlorfenapyr, a broad-spectrum insecticide targeting mitochondrial ATP production . Its chlorine atom enhances binding to cytochrome complexes, a structure-activity relationship (SAR) common in agrochemicals .

Table 3: Bioactivity of Chlorinated Analogues

| Compound | Activity (MIC) | Target Organism |

|---|---|---|

| 5ʹ-o-Sulfamoyl Adenosine | 5 μM | Escherichia coli |

| Chloramphenicol | 2 μg/mL | Salmonella typhi |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume